molecular formula C6H2Cl4 B031791 1,2,4,5-Tetrachlorobenzene CAS No. 95-94-3

1,2,4,5-Tetrachlorobenzene

Cat. No.: B031791
CAS No.: 95-94-3
M. Wt: 215.9 g/mol
InChI Key: JHBKHLUZVFWLAG-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon with the molecular formula C6H2Cl4. It is one of the three isomeric forms of tetrachlorobenzene, distinguished by the positions of the chlorine atoms around the benzene ring. This compound is a colorless crystalline solid that has been used in various industrial applications, particularly in the production of pesticides .

Mechanism of Action

Target of Action

1,2,4,5-Tetrachlorobenzene is primarily used as an intermediate or building block in the production of pesticides, specifically trichlorophenols . It interacts with various enzymes and proteins involved in these biochemical processes.

Mode of Action

The compound can be produced by electrophilic halogenation of benzenes and some chlorobenzenes . It was once used as intermediates in the production of pesticides . .

Biochemical Pathways

Aerobic microbial degradation of this compound has been reported in a few strains, including Pseudomonas sp. PS14, Cupriavidus sp. PS12, and Rhodococcus sp. strain MS11 . The enzyme responsible for initiating the pathway is the broad range chlorobenzene dioxygenase, a Class IIB dioxygenase that contains a reductase, a ferredoxin, and a catalytic terminal dioxygenase composed of a large α-subunit and a small β-subunit with an (αβ) n configuration . This enzyme activates its substrates by catalyzing the introduction of two atoms of molecular oxygen into the aromatic ring .

Result of Action

Exposure to this compound can cause irritation to the eyes and skin, affect the ability to breathe, and impact the mucous membranes . In addition, laboratory animals exposed to this compound experienced lesions, or changes to the liver and kidney .

Action Environment

At 20°C, this compound is a solid with very low volatility and solubility . Once dissolved, it is moderately volatile and adsorbs strongly to organic matter . When present in the soil, it volatilizes and dissolves very slowly . Environmental factors such as temperature, pH, and the presence of organic matter can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

It is known that the compound can be produced by electrophilic halogenation of benzenes and some chlorobenzenes

Cellular Effects

Exposure to 1,2,4,5-Tetrachlorobenzene can irritate or bother your eyes and skin and can affect your ability to breathe . It can also affect the mucous membranes . In addition, laboratory animals exposed to this compound experienced lesions, or changes to the liver and kidney .

Molecular Mechanism

It is known that the compound can be produced by electrophilic halogenation of benzenes and some chlorobenzenes

Temporal Effects in Laboratory Settings

It is known that the compound can be produced by electrophilic halogenation of benzenes and some chlorobenzenes

Dosage Effects in Animal Models

Dose-related increases in the frequency and severity of kidney lesions for male rats were observed at this compound dose levels of 5.0 ppm and greater . The severity of effects was considered significant only at the 50 and 500 ppm levels because of a high incidence of mild kidney lesions in the controls .

Metabolic Pathways

It is known that the compound can be produced by electrophilic halogenation of benzenes and some chlorobenzenes

Transport and Distribution

In the dissolved phase, this compound can reach the water table or drain into a waterway where it will be diluted before partially volatilizing . Fragments of this compound can also be carried into a waterway and deposited at the bottom where they will dissolve very slowly .

Subcellular Localization

It is known that the compound can be produced by electrophilic halogenation of benzenes and some chlorobenzenes

Preparation Methods

1,2,4,5-Tetrachlorobenzene can be synthesized through several methods:

    Electrophilic Halogenation: This method involves the halogenation of benzene or chlorobenzenes using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride.

    Industrial Production: Industrially, this compound is produced by the chlorination of 1,2,4-trichlorobenzene in the presence of a catalytic amount of a Lewis acid.

Chemical Reactions Analysis

1,2,4,5-Tetrachlorobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,2,4,5-Tetrachlorobenzene has several applications in scientific research:

Comparison with Similar Compounds

1,2,4,5-Tetrachlorobenzene can be compared with other chlorinated benzenes:

This compound stands out due to its specific arrangement of chlorine atoms, which influences its chemical reactivity and industrial applications.

Properties

IUPAC Name

1,2,4,5-tetrachlorobenzene
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InChI

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
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InChI Key

JHBKHLUZVFWLAG-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl
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Molecular Formula

C6H2Cl4
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DSSTOX Substance ID

DTXSID7024320
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Molecular Weight

215.9 g/mol
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Physical Description

1,2,4,5-tetrachlorobenzene appears as odorless white flakes or chunky solid. (NTP, 1992), Colorless needles with a strong, unpleasant odor; [HSDB], COLOURLESS CRYSTALS.
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Boiling Point

464 to 475 °F at 760 mmHg (NTP, 1992), 244.5 °C, 243-246 °C
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Flash Point

311 °F (NTP, 1992), 311 °F (155 °C) (closed cup), 155 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in ethanol; soluble in ether and benzene, In water, 0.595 mg/l at 25 °C., Solubility in water, mg/l at 25 °C: 2.16
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Density

1.858 at 70 °F (NTP, 1992) - Denser than water; will sink, 1.833 kg/l, Heat of fusion: 112.2 J/g; heat capacity for liquid: 1.142 J/g; critical density: 0.475 kg/l, 1.83 g/cm³
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Vapor Density

7.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.4 (air=1), Relative vapor density (air = 1): 7.4
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Vapor Pressure

less than 0.1 mmHg at 77 °F ; 40 mmHg at 295 °F (NTP, 1992), 0.0054 [mmHg], 0.0054 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.7
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Color/Form

COLORLESS SUBLIMABLE NEEDLES

CAS No.

95-94-3, 12408-10-5, 63697-22-3
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Melting Point

280 to 284 °F (NTP, 1992), 139.5 °C, 139-140 °C
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Record name 1,2,4,5-TETRACHLOROBENZENE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,2,4,5-Tetrachlorobenzene?

A1: The molecular formula of this compound is C6H2Cl4, and its molecular weight is 215.89 g/mol.

Q2: How can Raman and infrared spectroscopy be used to characterize this compound?

A2: Raman and infrared spectroscopy provide valuable information about the vibrational modes of this compound. These techniques allow researchers to identify specific functional groups and analyze the molecule's structure. [, ] For instance, Raman spectroscopy can be used to study the pressure effects on the vibrational frequencies of the molecule in its crystalline form. []

Q3: Does this compound exhibit any phase transitions?

A3: Yes, this compound undergoes a phase transition from a monoclinic structure at high temperatures (P21/a) to a triclinic structure (P1) at lower temperatures, around 188 K. This transition has been investigated using techniques like 35Cl nuclear quadrupole resonance. [, ]

Q4: How does the presence of dissolved organic matter (DOM) influence the sorption and desorption of this compound onto surfaces like wood char?

A4: The type and concentration of DOM significantly influence the sorption and desorption behavior of this compound. For example, humic acid enhances sorption capacity and desorption hysteresis, while peptone and L-malic acid reduce sorption and increase reversibility. []

Q5: How does the grain size of sediment affect the sorption and desorption of this compound?

A5: Sediment grain size impacts the type of natural organic matter (NOM) present, influencing sorption/desorption behavior. Larger grain sizes with coaly, condensed NOM exhibit higher sorption nonlinearity, affinity, and hysteresis compared to finer sediments with less condensed NOM. []

Q6: What is the role of natural organic matter (NOM) in the desorption kinetics of this compound from sediments?

A6: The type of NOM in sediment significantly affects the desorption rates of this compound. Sediments with less condensed NOM exhibit faster desorption rates, suggesting that the degree of NOM condensation influences the compound's release. []

Q7: Can this compound be biodegraded?

A7: Yes, microbial degradation of this compound has been observed. Studies have shown that anaerobic sewage sludge can dechlorinate the compound to tri- and dichlorobenzenes. [] Additionally, bacterial strains like Pseudomonas sp. and Dehalobacter sp. have been isolated and are capable of utilizing this compound as a sole carbon and energy source. [, ]

Q8: How do environmental factors like temperature affect the bioavailability of this compound?

A8: Temperature plays a crucial role in the desorption kinetics of this compound from sediments. Increased temperatures significantly enhance desorption rates, potentially facilitating bioremediation strategies for aged contaminants. []

Q9: How is this compound metabolized in rats?

A9: In rats, this compound is primarily metabolized into 2,3,5,6-tetrachlorophenol, along with smaller amounts of tetrachloroquinol and a trichlorophenol. The metabolic pathway differs from other isomers like 1,2,3,4-TCB and 1,2,3,5-TCB. []

Q10: What are the long-term toxicological effects of this compound in dogs?

A10: A two-year study in dogs fed this compound showed minimal toxicological effects. While transient elevations in serum alkaline phosphatase activity and total bilirubin levels were observed, these parameters returned to normal after cessation of exposure. No significant histopathological changes were observed. []

Q11: Does exposure to this compound affect oxygen uptake in rainbow trout during exercise?

A11: Studies on rainbow trout indicate that environmental concentrations of this compound do not significantly affect oxygen uptake during rest or exercise. Additionally, the compound's accumulation in the body does not seem to impair maximal aerobic swimming velocity. []

Q12: What analytical methods are employed for the detection and quantification of this compound?

A12: Various analytical techniques are used to characterize and quantify this compound, including gas chromatography coupled with mass spectrometry (GC/MS) for identification and quantification in environmental samples. [, ]

Q13: What is the impact of suspended solids on the bioavailability of this compound to aquatic organisms?

A13: Studies suggest that suspended solids do not have a clear impact on the bioavailability of this compound to aquatic organisms like Daphnia magna and Pimephales promelas. The bioavailability of the compound appears to be primarily determined by its concentration in the aqueous phase. []

Q14: Can this compound be catalytically converted to less harmful substances?

A14: Yes, research indicates that using palladium and rhodium catalysts can convert this compound to cyclohexane in water/ethanol mixtures. This finding holds promise for developing environmentally friendly remediation technologies for contaminated soils. []

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